The compound can be synthesized from various starting materials, including substituted pyrimidines and nitro compounds. It is classified as a nitropyrimidine derivative, which is notable for its potential biological activities and applications in medicinal chemistry.
The synthesis of 2,6-dimethoxy-5-nitropyrimidin-4-amine typically involves multi-step reactions. One common method includes:
Technical Parameters:
The molecular structure of 2,6-dimethoxy-5-nitropyrimidin-4-amine can be described by its molecular formula and molecular weight of approximately 218.19 g/mol.
The structural representation can be illustrated using SMILES notation: COC1=NC(=NC(=C1OC)N)C(=O)=O
.
2,6-Dimethoxy-5-nitropyrimidin-4-amine can participate in several chemical reactions:
The mechanism of action for 2,6-dimethoxy-5-nitropyrimidin-4-amine largely depends on its biological targets:
Studies have indicated that similar compounds exhibit IC₅₀ values in the low micromolar range against certain biological targets, suggesting that modifications to this compound could enhance its efficacy.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
The stability of the compound under various pH conditions should be evaluated, as functional groups may be sensitive to hydrolysis or oxidation.
2,6-Dimethoxy-5-nitropyrimidin-4-amine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2